molecular formula C20H13BrN4O3S B2458063 3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine CAS No. 1111419-58-9

3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine

Cat. No.: B2458063
CAS No.: 1111419-58-9
M. Wt: 469.31
InChI Key: LDDKVODOKPNPHB-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a useful research compound. Its molecular formula is C20H13BrN4O3S and its molecular weight is 469.31. The purity is usually 95%.
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Properties

IUPAC Name

5-[[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylmethyl]-3-(4-bromophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN4O3S/c21-14-4-1-12(2-5-14)20-22-18(28-25-20)10-29-19-8-6-15(23-24-19)13-3-7-16-17(9-13)27-11-26-16/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDKVODOKPNPHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC4=NC(=NO4)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C18H16BrN5O3S
  • Molecular Weight : 436.32 g/mol

The compound features a benzodioxole moiety, a pyridazine core, and a sulfanyl group linked to an oxadiazole derivative. These structural components contribute to its diverse biological activities.

Biological Activity Overview

Research on the biological activity of this compound indicates potential applications in various therapeutic areas, particularly in oncology and antimicrobial treatments.

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives containing the oxadiazole moiety. For instance, compounds similar to the one have shown significant cytotoxic effects against breast cancer cell lines (e.g., MCF-7) through mechanisms involving apoptosis induction and cell cycle arrest . The specific activity of this compound against various cancer types remains to be fully elucidated but is promising based on related compounds.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Studies on related oxadiazole derivatives have demonstrated activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

The proposed mechanisms of action for compounds in this class include:

  • Inhibition of Cell Proliferation : Compounds may interfere with DNA synthesis or repair mechanisms.
  • Induction of Apoptosis : Activation of apoptotic pathways through caspase activation has been observed in related studies.
  • Antimicrobial Effects : Disruption of bacterial cell wall synthesis or function.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

Study ReferenceCompound StudiedBiological ActivityKey Findings
Oxadiazole DerivativesAnticancerSignificant cytotoxicity against MCF-7 cells; apoptosis induction observed.
Chalcone AnaloguesAntimicrobialEffective against E. coli and S. aureus; mechanism involves membrane disruption.
Benzodioxole DerivativesAnticancerInduced cell cycle arrest in breast cancer cell lines; promising for further development.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing oxadiazole and benzodioxole moieties exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating promising activity:

  • Cell Lines Tested :
    • Mia PaCa-2 (pancreatic cancer)
    • PANC-1 (pancreatic cancer)
    • RKO (colorectal cancer)
    • LoVo (colorectal cancer)

Antimicrobial Activity

The compound has also shown effectiveness against several microbial strains, indicating broad-spectrum antimicrobial properties:

  • Tested Microbial Strains :
    • Staphylococcus aureus
    • Candida albicans

Evaluation Method

In vitro assays were performed using disk diffusion methods to determine minimum inhibitory concentration (MIC) values, which confirmed its antibacterial activity .

Pharmacological Activities

Beyond anticancer and antimicrobial effects, the compound's structure suggests potential applications in other areas:

  • Anti-inflammatory Activity : The presence of the benzodioxole moiety may contribute to anti-inflammatory effects.
  • Neuroprotective Properties : Some studies suggest that similar compounds can exhibit neuroprotective effects, although specific data for this compound is limited.

Case Study 1: Anticancer Screening

A study evaluated the anticancer potential of various derivatives of oxadiazole compounds, including the target compound. The results indicated that derivatives with similar structures significantly inhibited cell growth in Mia PaCa-2 cells by inducing apoptosis through caspase activation .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial properties of several oxadiazole derivatives, the compound demonstrated a lower MIC against Staphylococcus aureus compared to standard antibiotics. This highlights its potential as a lead compound for developing new antimicrobial agents .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerMia PaCa-2Induction of apoptosis
AnticancerPANC-1Inhibition of cell proliferation
AntimicrobialStaphylococcus aureusBroad-spectrum antibacterial activity
AntimicrobialCandida albicansEffective against fungal infections

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